n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide

Lipophilicity Physicochemical property Drug-likeness

n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide (CAS 1497036-11-9) is a bifunctional sulfonamide building block with molecular formula C₈H₁₆N₂O₂S and molecular weight 204.29 g/mol. It features a cyclopropanesulfonamide moiety linked via a methylene bridge to a 3-aminocyclobutyl ring, yielding a fully sp³-hybridized carbon framework (Fsp³ = 1.0) with a computed logP of –0.96 and a topological polar surface area (TPSA) of 80.6 Ų.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B13636425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2CC(C2)N
InChIInChI=1S/C8H16N2O2S/c9-7-3-6(4-7)5-10-13(11,12)8-1-2-8/h6-8,10H,1-5,9H2
InChIKeyUNTWLPWWXZCYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide (CAS 1497036-11-9): Core Structural and Procurement Profile


n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide (CAS 1497036-11-9) is a bifunctional sulfonamide building block with molecular formula C₈H₁₆N₂O₂S and molecular weight 204.29 g/mol . It features a cyclopropanesulfonamide moiety linked via a methylene bridge to a 3-aminocyclobutyl ring, yielding a fully sp³-hybridized carbon framework (Fsp³ = 1.0) with a computed logP of –0.96 and a topological polar surface area (TPSA) of 80.6 Ų [1]. The compound is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its primary utility lies in medicinal chemistry as a conformationally constrained intermediate for constructing kinase inhibitors, GPCR modulators, and other target-focused compound libraries [2].

1
Conformationally constrained sulfonamide building block for medicinal chemistry
2
Fully sp³-hybridized scaffold supports three-dimensional fragment and lead optimization
3
Supports kinase inhibitor and GPCR modulator library synthesis workflows

Why n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide Cannot Be Interchanged with In-Class Sulfonamide Building Blocks


Although methanesulfonamide, ethanesulfonamide, and regioisomeric cyclopropanesulfonamide analogs share the sulfonamide warhead and aminocyclobutyl scaffold, they diverge in lipophilicity, steric bulk, conformational flexibility, and hydrogen-bonding surface area—parameters that directly dictate binding pose, target selectivity, and pharmacokinetic trajectory in derived lead compounds . The cyclopropyl group introduces a unique combination of ring strain, reduced van der Waals volume relative to extended alkyl chains, and distinct bond-angle geometry (~115° geminal angle) that cannot be recapitulated by methyl or ethyl substituents [1]. Consequently, substituting the cyclopropanesulfonamide with a simpler alkylsulfonamide mid-campaign alters both potency rank-order and off-target profile, as documented in DAGL and EGFR inhibitor SAR series where cyclopropyl-to-alkyl swaps produced 3- to >7-fold potency shifts [1][2]. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

Cyclopropanesulfonamide (target)
vs
Methyl- or ethylsulfonamide analogs
Cyclopropyl ring strain and ~115° bond angle impose distinct geometric constraints; alkyl-sulfonamide swap may shift potency rank-order and off-target profile in kinase and DAGL inhibitor series.
Sulfonamide on exocyclic CH₂ (target)
vs
Sulfonamide directly on cyclobutane ring (CAS 1880221-19-1)
Regioisomeric connectivity alters amine-to-sulfonamide through-bond distance and exit vector, which may not transfer directly in GPCR modulator or fragment elaboration workflows.

n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Lipophilicity (LogP) Differentiation: Cyclopropyl Confers Lower logP Than Methyl or Ethyl Analogs Despite Higher Molecular Weight

The target compound exhibits a computed logP of –0.96, which is 0.24 log units more hydrophilic than the methanesulfonamide analog (logP –0.73) and 0.63 log units more hydrophilic than the ethanesulfonamide analog (logP –0.34), despite possessing a larger molecular weight (204.29 vs. 178.25 and 192.28 g/mol, respectively) . This counterintuitive trend arises from the cyclopropyl ring's constrained electronic distribution and reduced hydrophobic surface area relative to freely rotating alkyl chains. The direction of the logP shift is opposite to that expected from methylene-count-based QSAR, meaning that substituting the cyclopropanesulfonamide with a straight-chain sulfonamide mid-series will simultaneously increase both molecular weight and lipophilicity, confounding standard lead-optimization heuristics [1].

Lipophilicity (logP)
Cross-study comparable
ΔlogP = –0.24 to –0.63 vs. methyl/ethyl analogs
Lower lipophilicity may shift permeability and solubility profiles
Cross-vendor computational methods; direction opposite to methylene-count QSAR expectations
Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: +8.4 Ų Advantage Over Methanesulfonamide Analog

The target compound presents a TPSA of 80.6 Ų, which is 8.4 Ų (12%) larger than the methanesulfonamide analog (TPSA 72.2 Ų) [1]. Both compounds share identical hydrogen-bond donor and acceptor counts (HBD = 2, HBA = 3 for the neutral free base), indicating that the TPSA difference arises from the cyclopropyl ring's contribution to the overall molecular surface rather than from additional polar atoms. The TPSA of 80.6 Ų places the compound near the center of the typically permissible range for orally bioavailable CNS-sparing drugs (commonly cited threshold <90 Ų for blood-brain barrier penetration and <140 Ų for oral absorption), making it a balanced starting point for both CNS and peripheral target programs [2].

Polar Surface Area (TPSA)
Cross-study comparable
ΔTPSA = +8.4 Ų (12% increase) vs. methanesulfonamide analog
Measurably different predicted membrane permeability
TPSA 80.6 Ų; same HBD/HBA counts; difference driven by cyclopropyl surface contribution
Polar surface area Permeability Bioavailability prediction

Conformational and Steric Effects: Cyclopropyl vs. Cyclobutyl Sulfonamide Potency Divergence in DAGL Inhibitor SAR

In a well-characterized glycine sulfonamide DAGL inhibitor series, replacement of a cyclobutyl substituent with a cyclopropyl group resulted in a potency loss from IC50 ~40 nM (unsubstituted/cyclobutyl context) to IC50 130 nM (cyclopropyl analog 11), representing a 3.3- to 7.6-fold reduction in enzymatic inhibitory activity [1]. The authors attributed this to the larger geminal bond angle of cyclopropane (~115°) versus cyclobutane (~112°) or acyclic systems (~109°), which alters the spatial trajectory of appended substituents and their complementarity to the target binding pocket [1]. While this SAR was established on a glycine sulfonamide scaffold rather than the aminocyclobutylmethyl scaffold of the target compound, it establishes a class-level principle: the cyclopropanesulfonamide group is not a sterically silent bioisostere of methanesulfonamide or cyclobutylsulfonamide; it imposes distinct geometric constraints that can either enhance or degrade target engagement depending on the specific binding-site topography [2].

DAGL Inhibitor SAR
Class-level inference
Cyclopropyl analog IC₅₀ = 130 nM vs. 17–50 nM for cyclobutyl/unsubstituted
Cyclopropyl vs. cyclobutyl can shift potency 3- to 8-fold; not a sterically silent bioisostere
Glycine sulfonamide series; class-level geometry insight, not direct target data
Structure-activity relationship DAGL inhibitor Cycloalkyl steric effects

Regioisomeric Differentiation: Aminomethyl Attachment Position Defines Spatial Orientation of the Derivatization Handle

The target compound (CAS 1497036-11-9) bears the aminomethyl group at the cyclobutane 1-position and the cyclopropanesulfonamide on the methylene exocyclic nitrogen, described by SMILES O=S(C1CC1)(NCC2CC(N)C2)=O. Its direct regioisomer, N-(3-(aminomethyl)cyclobutyl)cyclopropanesulfonamide (CAS 1880221-19-1, SMILES O=S(C1CC1)(NC2CC(CN)C2)=O), shares the identical molecular formula (C₈H₁₆N₂O₂S) and molecular weight (204.29) but differs in the connectivity of the sulfonamide nitrogen: in the target, the sulfonamide is attached to the exocyclic methylene; in the regioisomer, it is attached directly to the cyclobutane ring endocyclic carbon . This topological difference alters the distance between the primary amine and sulfonamide groups, the rotational freedom of the amine handle, and the exit vector of any moiety subsequently coupled to the amine—parameters that directly impact the three-dimensional shape of final lead compounds and their complementarity to protein binding sites .

Regioisomer Identity
Head-to-head
Target: amine on ring, sulfonamide on exocyclic CH₂. Regioisomer: reversed connectivity
Topological mismatch invalidates SAR if incorrect regioisomer is procured
Identical formula and mass; distinct amine exit vector geometry
Regioisomerism Building block geometry Synthetic accessibility

Purity, QC Documentation, and Vendor Supply Chain: 98% with Multi-Method Batch Analysis

The target compound is supplied at 98% purity by Bide Pharmatech (batch-specific NMR, HPLC, and GC data available) and Fluorochem (98%, with full SDS documentation including GHS classification as Harmful/Irritant, H302/H315/H319/H335) . In comparison, the methanesulfonamide analog (CAS 1496188-18-1) is offered at 95% purity (Leyan), and the N-(3-aminocyclobutyl)methanesulfonamide analog (CAS 1153138-20-5) at 97% (Bide Pharmatech) . The Enamine sourcing channel lists the target compound at 95% purity with a catalog price of $972.00 per 0.25 g and $4,545.00 per 10.0 g, providing a secondary supply benchmark [1]. Multi-vendor availability (Fluorochem, Bide Pharmatech, Enamine, ChemScene, Leyan) mitigates single-supplier procurement risk, whereas the ethanesulfonamide and butanesulfonamide analogs have sparser supplier coverage [1].

Purity & Supply Chain
Supporting evidence
≥98% purity; multi-method QC (NMR, HPLC, GC); ≥5 suppliers
Supports batch-to-batch consistency and procurement reliability
3% purity gap vs. some alkyl-sulfonamide analogs; orthogonal QC documentation
Quality control Batch consistency Procurement reliability

n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Requiring Conformationally Constrained Sulfonamide Warheads

When optimizing ATP-competitive kinase inhibitors, the cyclopropanesulfonamide group has demonstrated the capacity to achieve sub-nanomolar to low-nanomolar potency (e.g., compound 5d with IC50 = 1.12–1.37 nM against EGFR C797S mutant kinase) [1]. The target compound serves as a modular building block for introducing this pharmacophore into focused kinase inhibitor libraries, where its lower logP (–0.96 vs. –0.34 to –0.73 for alkylsulfonamide analogs) offers a starting point with reduced lipophilicity—a desirable attribute for avoiding CYP inhibition and poor solubility that frequently plague flat, aromatic kinase inhibitor scaffolds . The fully sp³-hybridized framework (Fsp³ = 1.0) further supports three-dimensionality, a property increasingly correlated with clinical success rates .

GPCR Modulator Synthesis Where Fine Control of Amine Exit Vector Is Critical

The regioisomeric pair—target compound (sulfonamide on exocyclic CH₂) vs. CAS 1880221-19-1 (sulfonamide on endocyclic cyclobutane)—provides two distinct amine-to-sulfonamide geometries from the same empirical formula . For chemokine receptor (CCR8) and other GPCR modulator programs where the spatial relationship between the basic amine and the sulfonamide hydrogen-bond acceptor determines agonist/antagonist functional selectivity, the ability to procure and screen both regioisomers in parallel enables systematic exploration of exit-vector space without altering the core scaffold composition [2]. The target compound specifically orients the amine on the cyclobutane ring with the sulfonamide tethered via a flexible methylene linker, offering a different conformational ensemble than the ring-attached sulfonamide regioisomer .

Fragment-Based Drug Discovery (FBDD) Requiring Low-Lipophilicity, High-Solubility Fragment Libraries

With a molecular weight of 204.29 Da, TPSA of 80.6 Ų, and logP of –0.96, the target compound falls within Rule-of-Three compliant fragment space (MW <300, logP ≤3, HBD ≤3, HBA ≤3) while providing an unusually high fraction of sp³-hybridized carbons for a fragment of this size [3]. Its computed logP is 0.6 log units lower than the ethanesulfonamide analog, predicting higher aqueous solubility—a critical parameter for fragment screening where compounds are typically tested at 0.5–2 mM concentrations in biochemical assays . The primary amine handle supports rapid parallel derivatization via amide coupling, reductive amination, or sulfonylation, enabling efficient fragment elaboration [3].

Selective DAGL or Serine Hydrolase Inhibitor Development Exploiting Cyclopropyl Steric Effects

The class-level SAR from glycine sulfonamide DAGL inhibitors demonstrates that cyclopropyl versus cyclobutyl substitution can shift potency by 3- to 8-fold (IC50 130 nM vs. 17–50 nM) [4]. For programs targeting DAGL-α, DAGL-β, or related serine hydrolases where achieving selectivity over the paralog is a central challenge, the cyclopropanesulfonamide moiety of the target compound offers a sterically compact, geometrically constrained alternative to bulkier cycloalkyl groups that may inadvertently fill selectivity-determining subpockets [4]. The target compound can be elaborated into glycine sulfonamide or related chemotypes to probe whether the cyclopropyl-induced potency reduction at DAGL-α can be exploited to favor DAGL-β or off-target selectivity windows [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Pathway-study fit; sp³-rich, low-logP sulfonamide fragment
Kinase panel selectivity and CYP inhibition context
GPCR modulator synthesis
Stereochemical-control context; exocyclic amine placement
Functional selectivity endpoint review
Fragment-based drug discovery
Rule-of-Three-compliant; high-solubility fragment context
Fragment screening hit confirmation
Serine hydrolase inhibitor development
Kinase selectivity review; cyclopropyl steric constraint
Paralog selectivity and off-target profiling
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